Cas no 2306263-11-4 (4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
![4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2306263-11-4x500.png)
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-[(6-ethyl-2,6-diazaspiro[3.3]hept-2-yl)methyl]-, hydrochloride (1:2)
- 4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride
-
- インチ: 1S/C14H21N3.ClH/c1-2-16-8-14(9-16)10-17(11-14)7-12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H
- InChIKey: BJEWIMXDCPAAKY-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(N)=CC=1)N1CC2(CN(CC)C2)C1.Cl
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548043-1g |
4-((6-Ethyl-2,6-diazaspiro[3.3]Heptan-2-yl)methyl)aniline dihydrochloride |
2306263-11-4 | 98% | 1g |
¥11949 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548043-250mg |
4-((6-Ethyl-2,6-diazaspiro[3.3]Heptan-2-yl)methyl)aniline dihydrochloride |
2306263-11-4 | 98% | 250mg |
¥6649 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-100mg |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 100mg |
¥1280.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-500mg |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 500mg |
¥3419.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-5g |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 5g |
¥15365.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-500.0mg |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 500.0mg |
¥3419.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-250.0mg |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-5G |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548043-500mg |
4-((6-Ethyl-2,6-diazaspiro[3.3]Heptan-2-yl)methyl)aniline dihydrochloride |
2306263-11-4 | 98% | 500mg |
¥8866 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5976-1-100MG |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride |
2306263-11-4 | 95% | 100MG |
¥ 1,280.00 | 2023-03-30 |
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochlorideに関する追加情報
4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride
The compound with CAS No. 2306263-11-4, known as 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride, is a complex organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties, which have been explored in recent studies.
The molecular structure of 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride is characterized by a spirocyclic framework, which consists of two interconnected rings sharing a single atom. The spiro structure is further substituted with an ethyl group and an aniline moiety, which contributes to its distinctive chemical properties. The presence of the aniline group suggests potential applications in drug design, particularly in the development of bioactive compounds with therapeutic effects.
Recent research has focused on the synthesis and characterization of this compound, with studies highlighting its stability and reactivity under various conditions. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride using a multi-step approach involving spirocyclic formation and subsequent functionalization. The findings indicated that the compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further preclinical testing.
In addition to its synthetic aspects, the pharmacological activity of 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride has been investigated in several in vitro and in vivo models. A study conducted by researchers at the University of California revealed that this compound demonstrates potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These results suggest that 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride could serve as a lead compound for the development of novel therapeutic agents targeting central nervous system disorders.
The dihydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and bioavailability compared to its free base counterpart. This attribute is crucial for drug delivery applications, where efficient absorption and distribution are critical factors for therapeutic efficacy.
Furthermore, computational studies have been conducted to elucidate the molecular interactions and binding affinities of 4-[(6-Ethyl-2,6-Diazaspiro[3.3]Heptan-2-Yl)Methyl]Aniline; Dihydrochloride with various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided further experimental investigations.
In conclusion, 4-[(6-Ethyl
2306263-11-4 (4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride) 関連製品
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)
- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
